molecular formula C10H11BrN2O B8707011 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline CAS No. 250592-93-9

4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

Cat. No. B8707011
M. Wt: 255.11 g/mol
InChI Key: ICMSGNRMZFNBLN-UHFFFAOYSA-N
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Patent
US06706886B2

Procedure details

30 g (170 mmol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline are dissolved in 400 ml of acetonitrile, and 94 g (0.68 mol) of potassium carbonate are added. 84 g (174 mmol) of tetrabutylammonium tribromide are subsequently added a little at a time with vigorous stirring at temperatures <30° C. For work-up, the solid is filtered off with suction and the filtrate is diluted with methylene chloride and extracted with water. The solvent is stripped off and the residue is again taken up in methyl tert-butyl ether and washed twice with water. The organic phase is dried and concentrated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][C:3]([C:6]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:7]=2[NH2:8])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[Br-:20].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(#N)C>[Br:20][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:3]2[CH2:4][CH2:5][O:1][N:2]=2)[C:12]=1[CH3:13] |f:1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O1N=C(CC1)C1=C(N)C=CC=C1C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
84 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at temperatures <30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
For work-up, the solid is filtered off with suction
ADDITION
Type
ADDITION
Details
the filtrate is diluted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with water
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=C(N)C=C1)C1=NOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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